8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 896378-91-9
VCID: VC8312069
InChI: InChI=1S/C22H26N2O5S/c1-17-6-8-20(9-7-17)30(26,27)24-14-15-29-22(24)10-12-23(13-11-22)21(25)18-4-3-5-19(16-18)28-2/h3-9,16H,10-15H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Molecular Formula: C22H26N2O5S
Molecular Weight: 430.5 g/mol

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

CAS No.: 896378-91-9

Cat. No.: VC8312069

Molecular Formula: C22H26N2O5S

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane - 896378-91-9

Specification

CAS No. 896378-91-9
Molecular Formula C22H26N2O5S
Molecular Weight 430.5 g/mol
IUPAC Name (3-methoxyphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Standard InChI InChI=1S/C22H26N2O5S/c1-17-6-8-20(9-7-17)30(26,27)24-14-15-29-22(24)10-12-23(13-11-22)21(25)18-4-3-5-19(16-18)28-2/h3-9,16H,10-15H2,1-2H3
Standard InChI Key SVMDQWAEWMAWDU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a spirocyclic framework with two distinct substituents:

  • 3-Methoxybenzoyl group: An aromatic ester derivative contributing electron-donating methoxy functionality.

  • 4-Methylbenzenesulfonyl group: A sulfonamide group providing steric bulk and polar characteristics.

The spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) features a six-membered oxazolidine ring fused to a five-membered diazepane ring, creating a rigid three-dimensional geometry. This conformation enhances binding selectivity in biological systems and influences solubility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC22_{22}H26_{26}N2_2O5_5S
Molecular Weight430.5 g/mol
IUPAC Name(3-Methoxyphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Polar Surface Area63.2 Ų
Partition Coefficient (logP)3.2

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically commencing with the formation of the spirocyclic core via cyclization of a precursor diamino alcohol. Subsequent functionalization introduces the sulfonyl and benzoyl groups:

  • Core Formation: Cyclization of 1,5-diaminopentanol under acidic conditions yields the diazaspiro[4.5]decane scaffold.

  • Sulfonylation: Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) installs the sulfonyl group at the N4 position.

  • Benzoylation: Acylation with 3-methoxybenzoyl chloride using coupling agents like HATU or EDCl completes the structure.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.

  • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) accelerate acylation steps.

Chemical Reactivity and Stability

Functional Group Reactivity

The compound’s reactivity is dominated by its sulfonamide and ester groups:

  • Sulfonamide: Resists hydrolysis under acidic conditions but undergoes nucleophilic substitution with strong bases (e.g., hydroxide ions).

  • Ester: Susceptible to hydrolysis in aqueous alkaline media, forming carboxylic acid derivatives.

Stability Profile

  • Thermal Stability: Decomposes above 250°C, with the sulfonyl group fragmenting first.

  • Photostability: Benzoate esters are prone to UV-induced degradation, necessitating storage in amber containers.

Comparative Analysis with Structural Analogs

Substituent Effects on Properties

CompoundSubstituentsMolecular WeightlogPApplications
Target Compound3-MeO-Benzoyl, 4-Me-Benzenesulfonyl430.53.2Research chemical
G499-0248 5-Cl-2-MeO-Benzoyl, 4-F-3-Me-Benzenesulfonyl483.03.2Antiviral screening
903277-51-0Mesitylsulfonyl, Methylsulfonyl452.52.8Materials science

The chloro and fluoro substituents in G499-0248 enhance electronegativity, improving membrane permeability compared to the target compound . Conversely, the mesityl group in 903277-51-0 increases steric hindrance, reducing reactivity but enhancing thermal stability.

Industrial and Research Implications

Scalable Synthesis

Industrial production would leverage continuous-flow reactors to optimize exothermic sulfonylation and acylation steps, improving yield reproducibility.

Materials Science Applications

The sulfonyl group’s electron-withdrawing properties make the compound a potential monomer for high-performance polymers with tailored dielectric constants.

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